2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole

Description

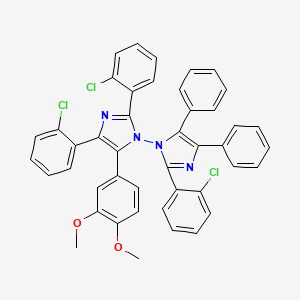

The compound 2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole (CAS: 100486-97-3, C₄₄H₃₁Cl₃N₄O₂) is a biimidazole derivative featuring a 1,1'-biimidazole core substituted with three 2-chlorophenyl groups, a 3,4-dimethoxyphenyl group, and two phenyl groups . Its structural complexity and electron-rich aromatic systems make it a potent UV initiator in photopolymerization, where it operates synergistically with photosensitizers like 4,4′-bis(diethylamino)benzophenone (EMK) and hydrogen donors such as N-phenyl glycine (NPG). Studies demonstrate its superior efficiency compared to conventional systems like ITX/EDAB and performance comparable to initiators 184 and 1173 .

Properties

IUPAC Name |

2,4-bis(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-5-(3,4-dimethoxyphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31Cl3N4O2/c1-52-37-26-25-30(27-38(37)53-2)42-40(31-19-9-12-22-34(31)45)49-44(33-21-11-14-24-36(33)47)51(42)50-41(29-17-7-4-8-18-29)39(28-15-5-3-6-16-28)48-43(50)32-20-10-13-23-35(32)46/h3-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDFGBMWPCTZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=C(N2N3C(=C(N=C3C4=CC=CC=C4Cl)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888788 | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100486-97-3 | |

| Record name | 2,2′,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4′,5′-diphenyl-1,1′-bi-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100486-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100486973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-di(phenyl)imidazol-1-yl]-5-(3,4-dimethoxyphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Key Steps

The preparation of 2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole generally follows a multi-step synthetic pathway involving:

Formation of the Biimidazole Core:

The core 1,1'-biimidazole structure is typically synthesized via condensation reactions between appropriately substituted diamines and diketones. This step often requires acidic or basic catalysis to facilitate ring closure and imidazole formation.Introduction of 2-Chlorophenyl and 3,4-Dimethoxyphenyl Substituents:

These groups are introduced through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions, depending on the precursor availability and desired substitution pattern.Incorporation of Diphenyl Groups:

The diphenyl substituents at the 4' and 5' positions are commonly installed via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling. These reactions enable the formation of carbon-carbon bonds with high efficiency and selectivity.

Reaction Conditions and Optimization

Catalysts:

Palladium-based catalysts (e.g., Pd(PPh3)4) are preferred for coupling reactions due to their high activity and tolerance to various functional groups.Solvents:

Polar aprotic solvents like dimethylformamide (DMF) or toluene are commonly used to dissolve reactants and facilitate coupling reactions.Temperature and Time:

Reaction temperatures typically range from 80°C to 120°C, with reaction times varying from several hours to overnight to ensure complete conversion.Purification:

Post-reaction purification involves recrystallization or chromatographic techniques to achieve high purity (>99%) of the final compound.

Industrial Scale Considerations

Use of High-Purity Reagents:

Industrial synthesis emphasizes reagent purity to minimize side reactions and impurities.Continuous Flow Reactors:

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and scalability.Process Optimization:

Parameters such as temperature, pressure, and catalyst loading are optimized to maximize yield and reduce waste.

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Biimidazole Core Formation | Condensation (acidic/basic) | Substituted diamines + diketones, acid/base catalyst | Formation of 1,1'-biimidazole ring |

| Introduction of Chlorophenyl | Nucleophilic Aromatic Substitution | 2-chlorophenyl halides, nucleophiles | Selective substitution at desired positions |

| Introduction of Dimethoxyphenyl | Electrophilic Aromatic Substitution or Coupling | 3,4-dimethoxyphenyl precursors | Installation of methoxy-substituted phenyl group |

| Diphenyl Group Coupling | Pd-Catalyzed Cross-Coupling (Suzuki/Heck) | Pd catalyst, aryl boronic acids/halides, base, solvent | Formation of diphenyl substituents |

| Purification | Recrystallization/Chromatography | Suitable solvents (e.g., ethanol, hexane) | High purity final product (>99%) |

- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-substitution or polymerization.

- Palladium-catalyzed cross-coupling reactions are critical for the efficient introduction of diphenyl groups, offering high yields and regioselectivity.

- The presence of electron-withdrawing chlorophenyl groups influences the reactivity of intermediates, necessitating optimization of nucleophilic substitution steps.

- Industrial methods focus on continuous flow synthesis to improve reproducibility and scalability while maintaining product quality.

- The final compound exhibits a melting point range of 127-140°C and a predicted boiling point around 855°C, indicating thermal stability suitable for various applications.

The preparation of this compound is a sophisticated process involving condensation, substitution, and palladium-catalyzed coupling reactions. Optimization of reaction parameters and purification techniques is essential to obtain the compound with high purity and yield. Industrial synthesis benefits from continuous flow technologies and high-purity reagents to meet large-scale demands. This compound’s complex substitution pattern requires precise synthetic control, making its preparation a subject of ongoing research and development in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Overview

2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole, commonly referred to as TCDM, is a complex organic compound with significant applications in various scientific and industrial fields. Its molecular formula is and it has a molecular weight of 754.1 g/mol. This compound is primarily recognized for its role as a photoinitiator in polymerization processes and has potential implications in medicinal chemistry.

Photoinitiator in Polymer Chemistry

TCDM is widely used as a photoinitiator in the formulation of inks, coatings, and photoresists due to its ability to absorb UV light and initiate polymerization reactions. Its peak absorption occurs at wavelengths of 327 nm and 349 nm, making it effective for various UV-curing applications .

| Application Area | Description |

|---|---|

| Inks | Enhances drying speed and durability of printed materials. |

| Coatings | Improves adhesion and chemical resistance in surface finishes. |

| Photoresists | Essential in semiconductor manufacturing for patterning processes. |

Research indicates that TCDM exhibits significant biological activity, particularly in cancer research. Its interactions with molecular targets involved in cancer cell proliferation suggest potential therapeutic applications . The compound has been studied for its effects on apoptosis and mitotic processes within cancer cells.

Synthesis of Complex Molecules

TCDM serves as a building block for synthesizing more complex organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for developing new pharmaceuticals and agrochemicals .

Case Study 1: Photoinitiation Efficiency

A study evaluated the efficiency of TCDM as a photoinitiator compared to traditional initiators in UV-cured coatings. Results indicated that TCDM provided faster curing times and improved mechanical properties of the cured films, demonstrating its superiority in certain applications.

Case Study 2: Anticancer Properties

In vitro studies have shown that TCDM can induce apoptosis in specific cancer cell lines through pathways involving caspase activation. This suggests its potential use as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Optical Properties

1,1',5,5'-Tetraphenyl-2,2'-biimidazole (Compound 2)

- Structure : Differs by lacking chlorine and methoxy substituents, featuring phenyl groups at positions 1,1',5,5'.

- Properties : Reduced steric hindrance and electron-withdrawing effects compared to the target compound. Its π-conjugated system is less extended, affecting optical absorption and fluorescence properties .

5,5'-Di(naphthalen-2-yl)-1,1'-diphenyl-2,2'-biimidazole (Compound 3)

- Structure : Naphthyl groups at positions 5,5' enhance π-conjugation.

- NMR data (δ 6.83–7.73 ppm) suggests distinct electronic environments compared to the target’s chlorophenyl/methoxyphenyl substituents.

2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,1'-biimidazole (CAS 1707-68-2)

- Structure : Shares the 2-chlorophenyl groups but lacks the dimethoxyphenyl moiety.

- Properties: The absence of methoxy groups reduces solubility in polar solvents.

Key Observations

Photopolymerization Efficiency

The target compound’s initiation system (CZ-HABI/EMK/NPG) achieves double-bond conversion rates comparable to industry standards like 184 and 1173, outperforming ITX/EDAB systems . Key factors include:

- Hydrogen Donor Dependency: No polymerization occurs without NPG, highlighting the critical role of H-donors in radical generation.

- Light Intensity : Conversion rates increase with higher light intensity, suggesting applications in high-throughput UV curing.

- Monomer Compatibility: Diacrylate monomers achieve higher final conversion (>80%) than triacrylates, likely due to reduced steric hindrance.

Biological Activity

2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole (TCDM) is a complex organic compound with significant biological activity, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 754.1 g/mol

- Melting Point : 127-140 °C

- Boiling Point : Approximately 855.2 °C

TCDM exhibits its biological activity primarily through interactions with specific molecular targets involved in cancer cell proliferation and apoptosis. Its structure allows it to engage in various biochemical pathways, notably affecting mitotic processes and inducing apoptosis in cancer cells.

Anticancer Activity

Research has shown that TCDM demonstrates potent anticancer properties across various cancer cell lines. The following table summarizes its antiproliferative effects:

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF7 (Breast) | 5.0 | High |

| A375 (Melanoma) | 3.2 | Moderate |

| HT-29 (Colon) | 6.5 | High |

| SK-OV-3 (Ovarian) | 4.8 | Moderate |

| PC-3 (Prostate) | 7.0 | High |

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing TCDM's effectiveness against multiple cancer types .

Apoptosis Induction

TCDM has been shown to induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation : Treatment with TCDM leads to increased activity of caspases, which are critical for the apoptotic process.

- Cell Cycle Arrest : TCDM causes accumulation of cells in the G2/M phase of the cell cycle, leading to reduced proliferation .

Case Studies

-

Study on Melanoma Cells :

In a study involving A375 melanoma cells, TCDM treatment resulted in a significant increase in early and late apoptotic cells compared to control groups. The percentage of apoptotic cells was measured at various time points post-treatment, demonstrating a time-dependent response . -

Breast Cancer Research :

In MCF7 breast cancer cells, TCDM exhibited a strong antiproliferative effect with an IC of 5 µM. The study highlighted its potential as a therapeutic agent due to its selectivity and low toxicity towards non-cancerous cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, refluxing intermediates in polar aprotic solvents like DMSO (18 hours, 65% yield) facilitates cyclization, while ethanol with glacial acetic acid as a catalyst promotes Schiff base formation in related imidazole derivatives . Key factors include:

- Solvent choice : DMSO enhances reaction rates but may require post-reaction distillation under reduced pressure to isolate products .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates during imidazole ring closure .

- Purification : Sequential crystallization using water-ethanol mixtures improves purity (e.g., light-yellow powder with m.p. 141–143°C) .

Q. How can researchers employ spectroscopic techniques (e.g., ¹H/¹³C NMR, FT-IR) to confirm the structural integrity of this biimidazole derivative?

Methodological Answer:

- ¹H NMR : Identify aromatic protons from chlorophenyl (δ 7.2–7.8 ppm) and dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) groups. Integration ratios should match substituent counts .

- ¹³C NMR : Confirm carbonyl/imidazole carbons (δ 160–170 ppm) and quaternary carbons in biphenyl systems .

- FT-IR : Look for C=N stretches (~1600 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (±0.3% tolerance) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for complex biimidazole derivatives?

Methodological Answer: Discrepancies often arise from conformational flexibility or tautomerism. To address this:

- DFT Optimization : Use solvent-corrected density functional theory (e.g., B3LYP/6-311+G(d,p)) to model imidazole tautomers and compare with experimental NMR .

- Dynamic NMR : Perform variable-temperature studies to detect slow-exchange processes (e.g., rotational barriers in biphenyl systems) .

- X-ray Crystallography : Resolve absolute configuration and validate computational models .

Case Study : If computed ¹H NMR predicts a singlet for symmetrical protons but splitting is observed experimentally, consider steric hindrance altering symmetry .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of halogen substitution (e.g., 2-chlorophenyl vs fluorophenyl) on this compound's biological targets?

Methodological Answer:

- Analog Synthesis : Replace 2-chlorophenyl with fluorophenyl or bromophenyl groups using methods similar to (e.g., Suzuki coupling for biphenyl systems).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What advanced crystallization techniques can address polymorphic challenges encountered during scale-up synthesis of this compound?

Methodological Answer:

Q. How can researchers design experiments to analyze conflicting elemental analysis and mass spectrometry data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.